Ripk1-IN-17 Achieves RIPK1 Selectivity by Eliminating RIPK3 Inhibition Unlike Dual-Targeting SZM-610
Ripk1-IN-17 (Compound 10) was directly compared to its structural progenitor SZM-610 in kinase binding assays. While SZM-610 exhibits dual RIPK1 and RIPK3 inhibitory activity, Ripk1-IN-17 demonstrates selective RIPK1 inhibition with a Kd of 17 nM and shows no detectable RIPK3 inhibition at concentrations up to 5000 nM [1]. This scaffold modification (replacement of the phenoxy linker with a 3,2′-phenylbenzothiazole moiety) converts a dual RIPK1/3 inhibitor into a RIPK1-selective probe.
| Evidence Dimension | Kinase binding affinity (RIPK1 Kd) and RIPK3 inhibition profile |
|---|---|
| Target Compound Data | RIPK1 Kd = 17 nM; RIPK3 inhibition absent at 5000 nM |
| Comparator Or Baseline | SZM-610: Dual RIPK1 and RIPK3 inhibitory activity |
| Quantified Difference | Selectivity switch: Complete elimination of RIPK3 inhibition up to 5000 nM |
| Conditions | Biochemical kinase binding assay; specific assay conditions as described in J. Med. Chem. 2023 |
Why This Matters
Researchers requiring a RIPK1-selective tool compound to dissect RIPK1-specific signaling without confounding RIPK3 off-target effects cannot use dual inhibitors like SZM-610; Ripk1-IN-17 provides clean target engagement.
- [1] Fang, J.J., Yao, H.Z., Zhuang, C., Chen, F.E. Insight from Linker Investigations: Discovery of a Novel Phenylbenzothiazole Necroptosis Inhibitor Targeting Receptor-Interacting Protein Kinase 1 (RIPK1) from a Phenoxybenzothiazole Compound with Dual RIPK1/3 Targeting Activity. J. Med. Chem. 2023, 66(21), 14716-14732. View Source
